

# Application Notes & Protocols: Octyl Decyl Adipate in Advanced Drug Delivery Systems

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: Octyl decyl adipate

CAS No.: 110-29-2

Cat. No.: B086531

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## Abstract

**Octyl Decyl Adipate** (ODA), a diester of adipic acid with octyl and decyl alcohols, is a versatile excipient gaining prominence in pharmaceutical sciences. Traditionally used as a plasticizer and emollient, its unique physicochemical properties make it an excellent candidate for advanced drug delivery systems.<sup>[1]</sup> This guide provides an in-depth analysis of ODA's role as a critical component in formulating high-performance drug delivery vehicles, particularly for topical and transdermal applications. We will explore its mechanism of action as a solubility and penetration enhancer and provide detailed, validated protocols for the formulation of nanoemulsions and solid lipid nanoparticles (SLNs) using ODA as a core lipid phase.

## Introduction to Octyl Decyl Adipate (ODA)

**Octyl Decyl Adipate** (ODA), also known as n-decyl n-octyl adipate, is a clear, low-viscosity oily liquid with a mild odor.<sup>[2]</sup> Its chemical structure, characterized by a central adipate core flanked by C8 and C10 alkyl chains, confers a highly lipophilic nature, making it an exceptional solvent for poorly water-soluble active pharmaceutical ingredients (APIs). While historically used in the plastics and cosmetics industries, its favorable safety profile and functional properties are driving its adoption in pharmaceutical formulations.<sup>[1][3]</sup>

## Physicochemical Properties of ODA

A thorough understanding of ODA's properties is fundamental to its effective application in formulation development. The following table summarizes its key characteristics.

Property	Value	Source(s)
Chemical Formula	C <sub>24</sub> H <sub>46</sub> O <sub>4</sub>	[3]
Molecular Weight	398.6 g/mol	[2][3]
Appearance	Clear, straw-colored liquid	[2][3]
Melting Point	-50 °C	[2]
Boiling Point	220-254 °C @ 4 mm Hg	[2][3]
Density	0.92-0.98 g/cm <sup>3</sup> (at 20 °C)	[2][3]
Water Solubility	Very low (est. 3.978e-005 mg/L at 25°C)	[4]
LogP (o/w)	-8.5 - 9.5 (estimated)	[4]
CAS Number	110-29-2	[3]

## Mechanism of Action in Drug Delivery

ODA's efficacy in drug delivery stems from two primary mechanisms: enhancing drug solubility and promoting skin penetration.

### Solubility Enhancement

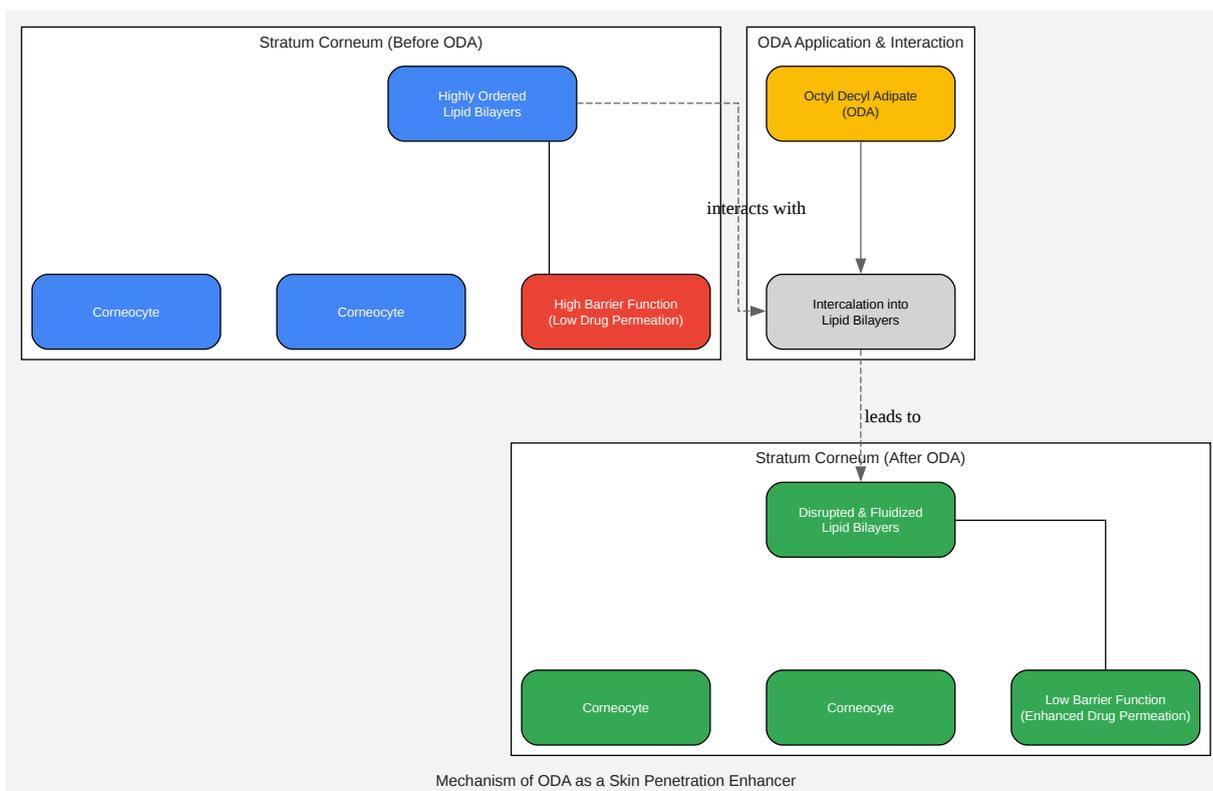
The long alkyl chains and ester functional groups of ODA create a non-polar environment ideal for solubilizing lipophilic APIs. By incorporating a poorly soluble drug into an ODA-based carrier system like a nanoemulsion or SLN, the drug can be maintained in a solubilized, amorphous state, which is crucial for absorption. This circumvents the dissolution-rate-limiting step that often hinders the bioavailability of crystalline drugs.

### Skin Penetration Enhancement

The primary barrier to transdermal drug delivery is the stratum corneum (SC), a compact layer of corneocytes embedded in a highly ordered lipid matrix. ODA acts as a chemical penetration

enhancer by reversibly disrupting this barrier.

**Causality Behind the Mechanism:** Due to its lipophilic nature and structural similarity to the intercellular lipids of the SC, ODA can intercalate into the lipid bilayers. This integration fluidizes the lipids, disrupting their highly ordered, crystalline structure and increasing the free volume within the barrier. This creates more permeable pathways, enhancing the diffusion of the encapsulated API through the stratum corneum into the deeper layers of the skin.[5] This mechanism falls under the "lipid-protein-partitioning" (LPP) theory, where enhancers primarily act on the intercellular lipid domain.[5]



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Caption: ODA fluidizes stratum corneum lipids to enhance drug permeation.

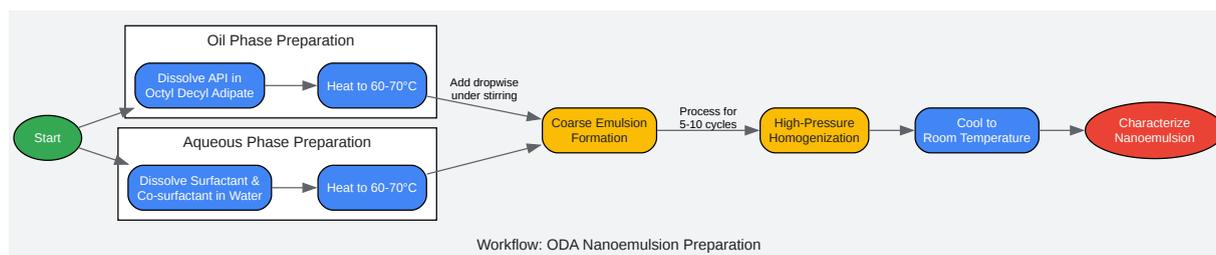
# Application Protocol 1: ODA-Based Nanoemulsion for Topical Delivery

Nanoemulsions are thermodynamically stable, transparent dispersions of oil and water stabilized by a surfactant/co-surfactant mixture, with droplet sizes typically ranging from 20-200 nm.[6][7] Their small droplet size provides a large surface area for drug release and enhances skin permeation. ODA is an ideal oil phase for encapsulating lipophilic APIs.

## Rationale for Component Selection

- Oil Phase (ODA): Serves as the primary solvent for the lipophilic API and acts as a penetration enhancer.
- Surfactant (e.g., Tween 80): Reduces interfacial tension between the oil and water phases, facilitating the formation of nano-sized droplets.
- Co-surfactant (e.g., Propylene Glycol, Transcutol®): Works synergistically with the surfactant to further reduce interfacial tension and increase the flexibility of the interfacial film, improving nanoemulsion stability.
- Aqueous Phase (Purified Water): Forms the continuous phase of the o/w nanoemulsion.

## Experimental Workflow: High-Pressure Homogenization



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Caption: High-energy workflow for producing ODA-based nanoemulsions.

## Step-by-Step Protocol

Materials:

- **Octyl Decyl Adipate (ODA)**
- Lipophilic API (e.g., Ketoprofen, Cannabidiol)
- Surfactant (e.g., Polysorbate 80/Tween 80)
- Co-surfactant (e.g., Propylene Glycol)
- Purified, deionized water
- Magnetic stirrer with hot plate
- High-pressure homogenizer
- Particle size analyzer (DLS)
- Zeta potential analyzer

Procedure:

- **Oil Phase Preparation:** Accurately weigh the required amount of ODA (e.g., 5-10% w/w) and the lipophilic API (e.g., 1% w/w). Heat the mixture to 60-70°C on a hot plate stirrer and stir until the API is completely dissolved.
- **Aqueous Phase Preparation:** In a separate beaker, weigh the surfactant (e.g., 15-25% w/w), co-surfactant (e.g., 5-15% w/w), and purified water. Heat to 60-70°C and stir until a clear solution is formed.<sup>[8]</sup>
- **Coarse Emulsion Formation:** While maintaining the temperature, add the hot aqueous phase dropwise to the hot oil phase under continuous high-speed stirring (e.g., 800-1000 rpm) for 15-30 minutes to form a coarse pre-emulsion.

- **Homogenization:** Transfer the warm pre-emulsion to a high-pressure homogenizer. Process the emulsion at high pressure (e.g., 15,000-20,000 psi) for 5-10 cycles.[9] The high shear forces and cavitation break down the coarse droplets into the nano-scale range.
- **Cooling & Equilibration:** Allow the resulting nanoemulsion to cool to room temperature. Store for 24 hours to allow for equilibration before characterization.

## Self-Validation and Characterization

Parameter	Method	Acceptance Criteria	Rationale
Droplet Size & PDI	Dynamic Light Scattering (DLS)	Size: < 200 nm; PDI: < 0.3	Confirms nano-scale and uniformity of droplets, critical for stability and permeation.[6]
Zeta Potential	Laser Doppler Velocimetry	> ±30 mV	Indicates high surface charge, ensuring long-term stability via electrostatic repulsion.
API Encapsulation	Centrifugation / HPLC	> 90%	Measures the efficiency of drug entrapment within the ODA droplets.
In Vitro Permeation	Franz Diffusion Cell	(API-dependent)	Assesses the rate and extent of drug permeation through a model membrane (e.g., Strat-M® or excised skin).

## Application Protocol 2: ODA in Solid Lipid Nanoparticles (SLNs)

SLNs are colloidal carriers where the liquid lipid (oil) is replaced by a solid lipid, creating a solid matrix at room and body temperature.[10] ODA, while a liquid, can be incorporated into SLN formulations as a "liquid lipid" component to create Nanostructured Lipid Carriers (NLCs), an advanced form of SLNs. This approach creates imperfections in the solid lipid crystal lattice, increasing drug loading capacity and preventing drug expulsion during storage.[11]

## Rationale for Component Selection

- Solid Lipid (e.g., Glyceryl Behenate, Stearic Acid): Forms the solid core of the nanoparticle. Must be solid at body temperature.
- Liquid Lipid (ODA): Blended with the solid lipid to create an imperfect matrix, enhancing drug solubility and loading.
- Surfactant (e.g., Poloxamer 188): Stabilizes the nanoparticles in the aqueous dispersion.

## Step-by-Step Protocol (Hot Homogenization Method)

Materials:

- Solid Lipid (e.g., Glyceryl Behenate)
- **Octyl Decyl Adipate (ODA)**
- Lipophilic API
- Surfactant (e.g., Poloxamer 188)
- Purified, deionized water
- High-shear homogenizer (e.g., Ultra-Turrax®)
- Probe sonicator or high-pressure homogenizer

Procedure:

- Lipid Phase Preparation: Weigh the solid lipid (e.g., 5% w/w), ODA (e.g., 2.5% w/w), and the API. Heat the mixture to 5-10°C above the melting point of the solid lipid (e.g., 80-85°C for

Glyceryl Behenate) and stir until a clear, homogenous lipid melt is obtained.

- **Aqueous Phase Preparation:** In a separate beaker, dissolve the surfactant (e.g., 2.5% w/w) in purified water and heat to the same temperature as the lipid phase.
- **Pre-emulsion Formation:** Add the hot aqueous phase to the molten lipid phase and immediately homogenize using a high-shear homogenizer at 10,000-15,000 rpm for 5-10 minutes. This creates a hot o/w emulsion.
- **Nanoparticle Formation:** Immediately subject the hot pre-emulsion to high-energy dispersion using either a probe sonicator or a high-pressure homogenizer to reduce the particle size.
- **Crystallization:** Transfer the resulting hot nanoemulsion to a beaker placed in an ice bath and stir gently until it cools down. The cooling process allows the lipid droplets to solidify and crystallize, forming the SLNs/NLCs.

## Self-Validation and Characterization

Parameter	Method	Acceptance Criteria	Rationale
Particle Size & PDI	Dynamic Light Scattering (DLS)	Size: < 300 nm; PDI: < 0.3	Confirms nanoparticle formation and size distribution.
Zeta Potential	Laser Doppler Velocimetry	> ±30 mV	Ensures colloidal stability.
Drug Loading & EE%	HPLC after nanoparticle lysis	(API-dependent)	Quantifies the amount of drug successfully incorporated into the lipid matrix.
Crystallinity	Differential Scanning Calorimetry (DSC)	Reduced melting enthalpy	Confirms the amorphous/disordered state of the lipid matrix due to ODA, which is favorable for high drug loading.[12]

## Safety and Regulatory Considerations

**Octyl Decyl Adipate** is listed in the FDA's Global Substance Registration System (GSRS) and is considered to have a good safety profile for topical applications.[3] It is generally considered non-irritating and non-sensitizing at typical concentrations used in formulations. However, as with any excipient, formulators must ensure compatibility with the API and other ingredients and conduct appropriate safety and toxicity studies for the final drug product in accordance with regulatory guidelines.[13]

## Conclusion

**Octyl Decyl Adipate** is a highly functional excipient that offers significant advantages in the development of drug delivery systems for poorly soluble drugs. Its dual role as a solubility enhancer and a skin penetration enhancer makes it a valuable tool for formulators in the pharmaceutical industry. The protocols provided herein offer a robust starting point for the development of ODA-based nanoemulsions and nanostructured lipid carriers. Through careful optimization and thorough characterization, these systems can be tailored to achieve desired therapeutic outcomes for a wide range of APIs.

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- To cite this document: BenchChem. [Application Notes & Protocols: Octyl Decyl Adipate in Advanced Drug Delivery Systems]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b086531#octyl-decyl-adipate-as-a-component-in-drug-delivery-systems\]](https://www.benchchem.com/product/b086531#octyl-decyl-adipate-as-a-component-in-drug-delivery-systems)

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